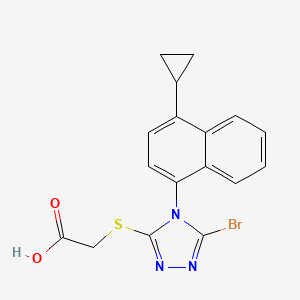

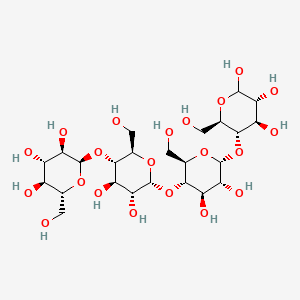

![molecular formula C30H30ClN3O3 B10764158 2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]-N-(2-pyridin-3-ylethyl)benzamide;hydrochloride](/img/structure/B10764158.png)

2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]-N-(2-pyridin-3-ylethyl)benzamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

AVE 0118 hydrochloride is a small molecule compound developed by Sanofi. It is known for its role as a potassium channel blocker, specifically targeting the Kv1.5, Kv4.3, Kir3.4, and IKr currents. This compound has shown potential in the treatment of atrial fibrillation and other cardiac arrhythmias due to its selective action on atrial cells without significantly affecting ventricular repolarization .

Preparation Methods

The synthesis of AVE 0118 hydrochloride involves multiple steps, starting from the appropriate biphenyl and pyridine derivatives. The key steps include:

Formation of the biphenyl core: This is typically achieved through a Suzuki coupling reaction between a boronic acid and a halogenated biphenyl compound.

Introduction of the pyridine moiety: This involves the reaction of the biphenyl intermediate with a pyridine derivative under suitable conditions.

Formation of the final product:

Industrial production methods for AVE 0118 hydrochloride would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

AVE 0118 hydrochloride undergoes several types of chemical reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

Substitution: The compound can undergo substitution reactions, especially at the aromatic rings.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry: It is used as a tool compound to study potassium channel function and regulation.

Biology: The compound is used to investigate the role of potassium channels in cellular physiology and pathophysiology.

Medicine: AVE 0118 hydrochloride has shown promise as an antiarrhythmic agent, particularly for the treatment of atrial fibrillation. .

Mechanism of Action

AVE 0118 hydrochloride exerts its effects by blocking specific potassium channels, including Kv1.5, Kv4.3, Kir3.4, and IKr currents. This blockade leads to a prolongation of the atrial refractory period, which helps to prevent the re-entry of electrical impulses that can cause atrial fibrillation. The compound’s selective action on atrial cells, without significantly affecting ventricular repolarization, makes it a promising antiarrhythmic agent .

Comparison with Similar Compounds

AVE 0118 hydrochloride can be compared with other potassium channel blockers such as:

Dofetilide: Another potassium channel blocker used to treat atrial fibrillation, but it affects both atrial and ventricular cells.

Amiodarone: A broad-spectrum antiarrhythmic agent that affects multiple ion channels, including potassium channels.

Sotalol: A non-selective beta-blocker with potassium channel blocking properties.

The uniqueness of AVE 0118 hydrochloride lies in its selective action on atrial cells, which reduces the risk of ventricular proarrhythmia, a common side effect of other potassium channel blockers .

Properties

Molecular Formula |

C30H30ClN3O3 |

|---|---|

Molecular Weight |

516.0 g/mol |

IUPAC Name |

2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]-N-(2-pyridin-3-ylethyl)benzamide;hydrochloride |

InChI |

InChI=1S/C30H29N3O3.ClH/c1-36-25-14-12-22(13-15-25)19-29(34)33-21-24-8-2-3-9-26(24)27-10-4-5-11-28(27)30(35)32-18-16-23-7-6-17-31-20-23;/h2-15,17,20H,16,18-19,21H2,1H3,(H,32,35)(H,33,34);1H |

InChI Key |

VLHHQGXIOINJIC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CN=CC=C4.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S,5E)-5-[2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10764114.png)

![sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate](/img/structure/B10764139.png)

![sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid](/img/structure/B10764144.png)

![2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid;dihydrochloride](/img/structure/B10764146.png)

![6-(4-Aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B10764148.png)

![3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid](/img/structure/B10764162.png)

![N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride](/img/structure/B10764177.png)